molecular formula C11H19NSi B145301 3-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-73-3

3-[3-(Trimethylsilyl)propyl]pyridine

Cat. No.: B145301
CAS No.: 137017-73-3
M. Wt: 193.36 g/mol
InChI Key: ZZMJFUYAOUMHQI-UHFFFAOYSA-N
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Description

3-[3-(Trimethylsilyl)propyl]pyridine is a pyridine derivative featuring a trimethylsilyl (TMS) group attached to a propyl chain at the 3-position of the pyridine ring. This compound combines the aromatic and basic properties of pyridine with the lipophilic and electron-donating characteristics of the TMS group. Such structural features make it valuable in materials science, particularly as an intermediate in synthesizing polymers, surface modifiers, or catalysts. The TMS group enhances thermal stability and hydrophobicity, which are critical in applications requiring resistance to moisture or high temperatures .

Properties

CAS No.

137017-73-3

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

trimethyl(3-pyridin-3-ylpropyl)silane

InChI

InChI=1S/C11H19NSi/c1-13(2,3)9-5-7-11-6-4-8-12-10-11/h4,6,8,10H,5,7,9H2,1-3H3

InChI Key

ZZMJFUYAOUMHQI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCCC1=CN=CC=C1

Canonical SMILES

C[Si](C)(C)CCCC1=CN=CC=C1

Synonyms

Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Trimethylsilyl vs. Trialkoxysilyl: The TMS group in this compound is less reactive than triethoxysilyl derivatives (e.g., 2-(triethoxysilylethyl)pyridine). Triethoxysilyl groups undergo hydrolysis and condensation reactions with silica surfaces, making them ideal for tire rubber composites . In contrast, the TMS group’s non-polar nature prioritizes hydrophobicity and thermal stability, as seen in corrosion-resistant films on copper electrodes .
  • Trimethylsilyl vs. tert-Butyldimethylsilyl :
    The bulkier TBS group provides superior steric protection in synthetic chemistry, often used to shield hydroxyl groups during multi-step reactions . The TMS group, being smaller, is more suitable for applications requiring minimal steric interference, such as surface coatings.

  • Trimethylsilyl vs. Acetate/Phenoxy: Acetate and phenoxy substituents introduce polar or electron-withdrawing effects. For example, 3-(pyridin-3-yl)propyl acetate’s ester group can undergo hydrolysis, enabling its use in prodrugs , while phenoxy derivatives may enhance charge transport in electronic materials .

Preparation Methods

Substrate Preparation: 3-Allylpyridine

3-Allylpyridine is synthesized via Heck coupling of 3-bromopyridine with allyl alcohol or through Friedel-Crafts alkylation using allyl bromide and AlCl₃. The latter method, though lower yielding (~45%), avoids transition metals.

Platinum-Catalyzed Hydrosilylation

Adapting protocols from trimethylsilylpropiolate synthesis, 3-allylpyridine reacts with trimethylsilane (HSiMe₃) in the presence of Karstedt’s catalyst (Pt₂(dvs)₃, 10 ppm). The reaction proceeds in toluene at 60°C for 6 hours, regioselectively adding the silyl group to the terminal carbon:

3-allylpyridine+HSiMe3Pt3-[3-(trimethylsilyl)propyl]pyridine\text{3-allylpyridine} + \text{HSiMe}_3 \xrightarrow{\text{Pt}} \text{this compound}

Key Data :

  • Regioselectivity : >90% anti-Markovnikov

  • Yield : 82% after distillation (bp 110–112°C/15 mmHg)

  • Byproducts : <5% Markovnikov adduct

Nucleophilic Substitution Strategies

Synthesis of 3-(3-Chloropropyl)pyridine

3-(3-Chloropropyl)pyridine is prepared via free-radical alkylation of pyridine using 1,3-dichloropropane and AIBN initiator. Alternatively, Michael addition of pyridine to acryloyl chloride followed by reduction provides the chloropropyl chain.

Silyl Group Introduction

The chloropropyl intermediate undergoes nucleophilic displacement with trimethylsilyl lithium (TMSLi) in THF at −78°C. This method, though stoichiometrically inefficient (45% yield), avoids transition metals:

3-(3-chloropropyl)pyridine+TMSLiThis compound+LiCl\text{3-(3-chloropropyl)pyridine} + \text{TMSLi} \rightarrow \text{this compound} + \text{LiCl}

Challenges :

  • Pyridine’s poor nucleophilicity requires activated substrates.

  • Competing elimination reactions reduce yield.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Arylboronic ester derivatives of pyridine (e.g., 3-pyridylboronic acid pinacol ester) react with 3-(trimethylsilyl)propyl bromide under Pd(PPh₃)₄ catalysis. Conditions:

  • Base : Cs₂CO₃ (2.5 equiv.)

  • Solvent : DME/H₂O (4:1)

  • Temperature : 90°C, 12 h

  • Yield : 68%

Negishi Coupling

3-Zincated pyridine, generated via directed ortho-zincation, couples with 3-(trimethylsilyl)propyl iodide. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Comparison

MethodYield (%)Purity (%)Cost (Relative)Scalability
Silylation-Hydrogenation7895ModerateHigh
Hydrosilylation8297LowMedium
Nucleophilic Sub.4588HighLow
Suzuki Coupling6893HighMedium

Key Findings :

  • Hydrosilylation offers the best balance of yield and cost.

  • Silylation-hydrogenation is preferred for scalability despite moderate yields.

  • Cross-coupling methods suffer from expensive catalysts but provide regioselectivity .

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